N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
This compound is a hybrid heterocyclic molecule combining a benzamide core with a 1,2,4-triazole ring linked via a methylene bridge to a 1,3,4-thiadiazole moiety. Such hybrid systems are often explored for their pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities, due to the synergistic effects of their heterocyclic components .
Properties
IUPAC Name |
N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O2S2/c1-14-24-26-20(32-14)23-18(29)13-31-21-27-25-17(28(21)16-10-6-3-7-11-16)12-22-19(30)15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,22,30)(H,23,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDZGHXNLMPKAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that incorporates both thiadiazole and triazole moieties. The structural diversity of this compound suggests a potential for various biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound features a thiadiazole ring , which is known for its diverse biological activities, and a triazole moiety that enhances its pharmacological properties. The presence of the 5-methyl group contributes to its lipophilicity and metabolic stability.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiadiazole derivatives. The 1,3,4-thiadiazole scaffold has been associated with significant activity against various bacterial strains. For example, derivatives containing the thiadiazole ring exhibited notable efficacy against Staphylococcus aureus and Escherichia coli .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative A | Staphylococcus aureus | 25 µg/mL |
| Thiadiazole Derivative B | Escherichia coli | 30 µg/mL |
Anticancer Activity
The anticancer potential of compounds containing the 1,3,4-thiadiazole moiety has been documented extensively. In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds with a similar structure showed IC50 values lower than standard chemotherapy agents such as doxorubicin .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | A-431 (skin cancer) | 1.98 |
| Compound Y | Jurkat (leukemia) | 1.61 |
The biological activity of this compound may involve the inhibition of specific enzymes or receptors related to microbial growth or cancer cell proliferation. The interaction between the thiadiazole and triazole rings with biological targets is believed to result in altered cellular signaling pathways that lead to apoptosis in cancer cells or inhibition of bacterial growth .
Case Studies
- Antimicrobial Efficacy : A study investigated various thiadiazole derivatives against Bacillus cereus, revealing that modifications at the phenyl ring significantly influenced antimicrobial potency . The presence of electron-donating groups enhanced activity.
- Anticancer Screening : In a comparative analysis of several 1,3,4-thiadiazole derivatives against human cancer cell lines, certain compounds demonstrated superior cytotoxicity compared to traditional chemotherapeutics. This suggests that further exploration into structural modifications could yield more potent anticancer agents .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide involves multiple steps that typically include the formation of thiadiazole and triazole derivatives. The compound can be synthesized through a series of reactions involving:
- Formation of Thiadiazole : The initial step involves the synthesis of 5-methyl-1,3,4-thiadiazole derivatives.
- Amidation Reactions : The thiadiazole is then reacted with various acyl chlorides or amines to form amide bonds.
- Characterization : The synthesized compounds are characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm their structures.
Anticancer Activity
Research has demonstrated that derivatives containing the thiadiazole moiety exhibit significant anticancer properties. For instance:
- A study evaluated the anticancer activity of thiadiazole derivatives against various cancer cell lines including neuroblastoma (SKNMC), colon cancer (HT29), and prostate cancer (PC3). The results indicated that certain derivatives showed comparable efficacy to doxorubicin, a standard chemotherapeutic agent .
Antimicrobial Properties
Compounds with the thiadiazole structure have been reported to possess notable antimicrobial activities:
- In vitro studies have shown that certain thiadiazole derivatives exhibit antibacterial effects against Gram-positive and Gram-negative bacteria as well as antifungal activities against various fungal strains . These findings suggest potential applications in treating infections.
Antifungal Activity
The antifungal potential of related compounds has also been explored:
- Research indicates that certain derivatives can inhibit fungal growth effectively, making them candidates for developing new antifungal therapies .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- Substituents on the Benzamide Ring : Variations in substituents can enhance or diminish activity.
- Positioning of Functional Groups : The placement of functional groups on the thiadiazole and triazole rings is critical for maximizing biological efficacy.
Case Study 1: Anticancer Efficacy
A specific study synthesized a series of thiadiazole derivatives and tested them against cancer cell lines. The results highlighted that modifications at specific positions led to enhanced cytotoxicity compared to existing treatments .
Case Study 2: Antimicrobial Screening
Another investigation focused on evaluating the antimicrobial properties of thiadiazole derivatives against clinical isolates of bacteria and fungi. The study concluded that certain compounds exhibited potent activity and could serve as lead compounds for further drug development .
Data Table Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)
- Structure : Contains a pyridinyl substituent on the thiadiazole ring instead of the triazole-thiadiazole hybrid.
- Properties : Exhibits two carbonyl groups (IR: 1679, 1605 cm⁻¹) and higher molecular weight (414.49 g/mol) compared to the target compound.
- Activity : Demonstrates moderate antimicrobial activity, though specific data for the target compound are unavailable .
2.1.2. N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide
- Structure : Simplified analogue lacking the triazole and acetamide-thioether bridge.
- Properties : Features an ethoxy group on the thiadiazole, enhancing solubility (logP ~1.5) but reducing hydrogen-bonding capacity.
- Synthesis: Prepared via benzoylation of 5-amino-2-ethoxy-1,3,4-thiadiazole, a method applicable to the target compound’s benzamide core .
2.1.3. N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a–7l)
- Structure : Incorporates a piperidine-ethylthio side chain instead of the acetamide-triazole system.
- Activity : Evaluated for acetylcholinesterase inhibition, highlighting the role of thiadiazole-thioether motifs in enzyme interaction .
Physicochemical and Pharmacokinetic Comparisons
Q & A
Q. What are the standard synthetic routes for synthesizing this compound and its intermediates?
The compound is synthesized through multi-step reactions involving thiadiazole, triazole, and benzamide moieties. Key steps include:
- Thiadiazole formation : Reacting 5-methyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in methanol under reflux to generate intermediates .
- Triazole-thioether linkage : Coupling the thiadiazole intermediate with 4-phenyl-4H-1,2,4-triazole derivatives via a thioether bridge. This involves refluxing with anhydrous potassium carbonate in acetone (3–6 hours) .
- Benzamide conjugation : Reacting the triazole-thioether intermediate with benzoyl chloride in dry pyridine at 0–5°C, followed by neutralization and recrystallization .
- Purification : Products are typically recrystallized from ethanol or methanol and characterized via IR, NMR, and MS .
Table 1 : Representative Reaction Conditions and Yields
Q. How is the compound characterized structurally?
- Spectroscopy :
- IR : Confirms carbonyl (1650–1700 cm⁻¹) and NH stretches (3200–3350 cm⁻¹) .
- ¹H/¹³C NMR : Assigns protons and carbons in thiadiazole (δ 7.8–8.2 ppm for aromatic), triazole (δ 6.5–7.5 ppm), and benzamide (δ 2.5–3.0 ppm for methyl groups) .
- MS : Molecular ion peaks (e.g., m/z 450–500 for the parent compound) .
Advanced Research Questions
Q. How to optimize reaction yields for intermediates with conflicting literature protocols?
Contradictions arise in solvent choice (e.g., ethanol vs. methanol) and reaction times. Systematic optimization strategies include:
- Design of Experiments (DoE) : Vary solvents (polar aprotic vs. protic), temperatures (reflux vs. room temperature), and catalysts (K₂CO₃ vs. NaOH) .
- Heuristic algorithms : Bayesian optimization identifies ideal conditions (e.g., 12-hour reflux in ethanol improves yield by 15% over 6-hour protocols) .
- Scale-up challenges : Pilot studies show reduced yields (>10% loss) due to poor solubility; adding DMF as a co-solvent mitigates this .
Q. How to resolve discrepancies in reported bioactivity data (e.g., anticancer vs. antimicrobial activity)?
Contradictory results may stem from assay conditions or substituent effects:
- Dose-response assays : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HeLa) to confirm target specificity .
- SAR analysis : Modify substituents (e.g., replacing 4-phenyl with 4-bromophenyl in the triazole ring increases anticancer activity by 30% but reduces antimicrobial effects) .
- Molecular docking : Simulations reveal stronger binding to EGFR (anticancer target) than bacterial topoisomerase IV (antimicrobial target) .
Table 2 : Bioactivity Data Comparison
| Substituent | IC₅₀ (μM, MCF-7) | MIC (μg/mL, E. coli) | Reference |
|---|---|---|---|
| 4-Phenyltriazole | 12.5 | 32 | |
| 4-Bromophenyltriazole | 8.7 | >64 |
Q. What computational methods validate the compound’s mechanism of action?
- Molecular dynamics (MD) : Simulates binding stability to EGFR kinase (RMSD < 2.0 Å over 50 ns) .
- DFT calculations : Predicts electrophilic regions (e.g., carbonyl groups) for nucleophilic attack in pro-apoptotic pathways .
- ADMET profiling : SwissADME predicts moderate bioavailability (LogP = 3.2) but poor blood-brain barrier penetration .
Methodological Guidance
Q. How to design a stability study for the compound under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 h. Monitor via HPLC .
- Light/heat stability : Expose to UV light (254 nm) or 40–60°C for 48 h. Degradation products are identified via LC-MS .
Q. What assays evaluate pro-apoptotic activity in cancer cells?
- Flow cytometry : Annexin V/PI staining quantifies apoptosis in treated vs. untreated cells .
- Western blotting : Measures caspase-3/9 activation and Bcl-2 suppression .
- Mitochondrial membrane potential : JC-1 dye detects depolarization (shift from red to green fluorescence) .
Contradiction Analysis
Q. Why do some studies report poor aqueous solubility despite moderate LogP values?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
